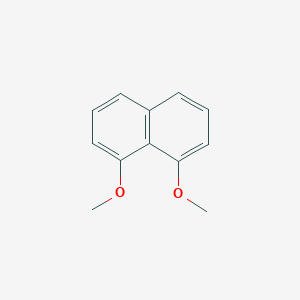

1,8-Diméthoxynaphtalène

Vue d'ensemble

Description

1,8-Dimethoxynaphthalene is a natural product found in Erica arborea with data available.

Applications De Recherche Scientifique

Activité antioxydante

Le 1,8-Diméthoxynaphtalène a été étudié pour ses propriétés antioxydantes. La recherche indique qu’il peut réagir avec les radicaux alkylperoxyles, qui sont importants dans l’étude des processus d’autoxydation. La cinétique de ce composé a été explorée à l’aide d’un appareil différentiel d’absorption d’oxygène afin de comprendre son efficacité pour inhiber les réactions d’oxydation .

Matériaux d’allomelanine synthétique

Le composé a été utilisé dans la synthèse de matériaux d’allomelanine. Plus précisément, sa borylation régiosélective a été réalisée, ce qui constitue une étape cruciale dans la création de matériaux d’allomelanine synthétique anisotropes ayant des applications potentielles dans divers domaines, tels que la science des matériaux et la bio-ingénierie .

Pathogénie fongique

Dans le contexte de la pathologie végétale, le this compound est considéré comme étant polymérisé en mélanine autour de la paroi cellulaire appressoriale par l’activité oxydative des laccases. Ce processus est essentiel à la pathogénicité fongique, en particulier chez les espèces comme Colletotrichum et Magnaporthe spp., qui sont connues pour affecter les cultures .

Safety and Hazards

Mécanisme D'action

Target of Action

1,8-Dimethoxynaphthalene is a phytotoxic compound produced by the endophytic fungus Daldinia eschscholtzii . Its primary targets are the mitochondria in the cells of certain plant species . The mitochondria play a crucial role in energy production, and by targeting them, 1,8-Dimethoxynaphthalene can disrupt the normal functioning of the plant cells .

Mode of Action

The compound interacts with its targets by inhibiting the basal oxygen consumption rate in isolated mitochondria from the seedlings of the plant species Medicago sativa . This inhibition leads to serious damage to the mitochondrial membrane potential, causing significant disruption in the energy production process .

Biochemical Pathways

The primary biochemical pathway affected by 1,8-Dimethoxynaphthalene is the oxidative phosphorylation pathway, which is responsible for ATP production in the mitochondria . By inhibiting oxygen consumption, the compound disrupts this pathway, leading to a decrease in ATP production and thus, energy availability for the plant cells .

Result of Action

The primary result of the action of 1,8-Dimethoxynaphthalene is the inhibition of growth in the targeted plant species . This is due to the disruption of energy production in the plant cells, which affects various cellular processes and ultimately leads to growth inhibition .

Analyse Biochimique

Cellular Effects

A study on a similar compound, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione, showed that it induced apoptotic cell death in liver cancer cells by increasing cellular reactive oxygen species levels .

Molecular Mechanism

The molecular mechanism of action of 1,8-Dimethoxynaphthalene is not well-understood. Given its structural similarity to naphthalene, it may interact with biological molecules through pi-pi stacking or hydrophobic interactions. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,8-Dimethoxynaphthalene in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

The effects of 1,8-Dimethoxynaphthalene at different dosages in animal models have not been reported. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

The metabolic pathways involving 1,8-Dimethoxynaphthalene are not well-characterized. It’s not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Propriétés

IUPAC Name |

1,8-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPDMEIIZPOYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398459 | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-66-8 | |

| Record name | 1,8-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,8-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

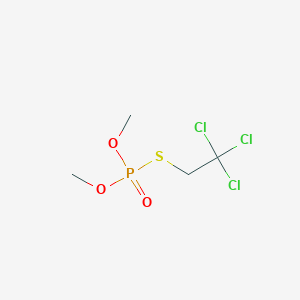

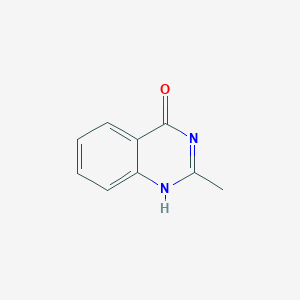

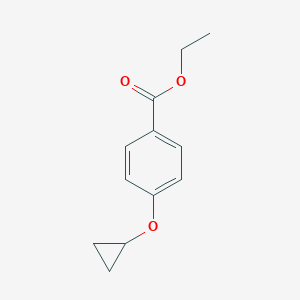

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

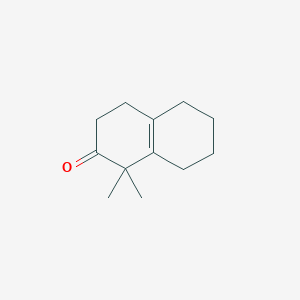

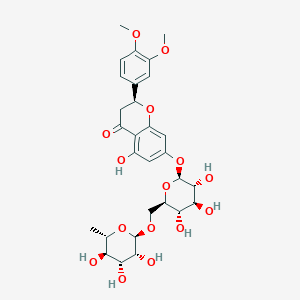

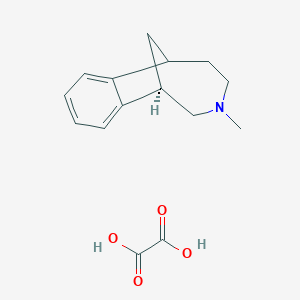

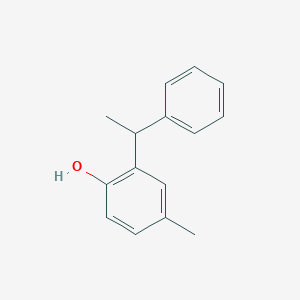

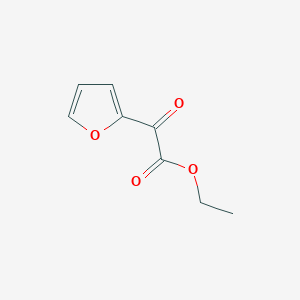

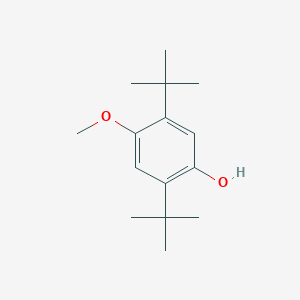

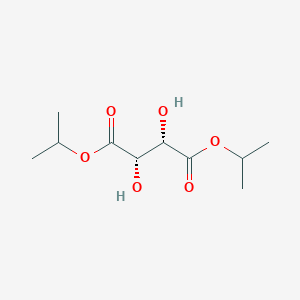

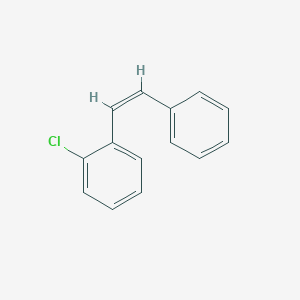

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1,8-Dimethoxynaphthalene against the coffee pathogen Mycena citricolor?

A: Research suggests that 1,8-Dimethoxynaphthalene, released as a volatile organic compound (VOC) by the fungus Daldinia eschscholtzii, inhibits Mycena citricolor growth. Specifically, it appears to damage the pathogen's pseudopilei, which are crucial for spore production and dispersal. While the exact mechanism is not fully understood, scanning electron microscopy confirmed structural damage to the pseudopilei after exposure to 1,8-Dimethoxynaphthalene. []

Q2: Besides its antifungal activity, are there other biological activities associated with 1,8-Dimethoxynaphthalene?

A: Yes, 1,8-Dimethoxynaphthalene demonstrated antiproliferative activity by inhibiting the growth of Raw 264.7 and THP-1 cancer cell lines. [] Additionally, it inhibited the biosynthesis of dihydroxynaphthalene (DHN) melanin in a study exploring fungal melanin biosynthesis inhibitors. []

Q3: What is the molecular formula and weight of 1,8-Dimethoxynaphthalene?

A: 1,8-Dimethoxynaphthalene has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. []

Q4: Are there any studies investigating the structure of 1,8-Dimethoxynaphthalene?

A: Yes, X-ray crystallography studies revealed a close proximity between the oxygen atoms of the two methoxy groups in the 1,8-Dimethoxynaphthalene molecule. This proximity induces a slight deformation in the naphthalene structure. Interestingly, despite the deformation, the bond lengths remain unaffected, and the O…O distances are similar to those observed in other compounds with similar structural features. This observation suggests an anisotropic nature of O…O interactions in this system. []

Q5: Has 1,8-Dimethoxynaphthalene been isolated from natural sources?

A: Yes, 1,8-Dimethoxynaphthalene has been found in various fungi, including Xylaria sp., [] a marine fungus (No. 3920), [] Cladosporium sp. JJM22, [] Daldinia eschscholtzii PSU-STD57, [] Nodulisporium sp. A4, [] and Leptographium wageneri var. pseudotsugae. [] It has also been isolated from the rhizomes of the plant Asphodelus tenuifolius. []

Q6: What spectroscopic data are available for characterizing 1,8-Dimethoxynaphthalene?

A: The structure of 1,8-Dimethoxynaphthalene has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]

Q7: Have there been studies on the interaction of 1,8-Dimethoxynaphthalene with light?

A: Yes, research has investigated the fluorescence quenching of 1,8-Dimethoxynaphthalene in its excited singlet state upon interaction with various organic compounds. [] This suggests potential applications in areas like photochemistry or as a fluorescent probe.

Q8: Are there any known synthetic routes for producing 1,8-Dimethoxynaphthalene?

A: While isolation from natural sources is common, 1,8-Dimethoxynaphthalene can be synthesized. One reported method involves the alumina-catalyzed cyclodimerization of specific 4-hydroxymethyl derivatives of naphthalene compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)